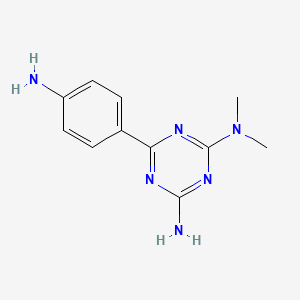![molecular formula C28H26O4 B14403012 1,1',1''-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene CAS No. 87997-29-3](/img/structure/B14403012.png)
1,1',1''-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene is an organic compound with a complex structure that includes multiple benzene rings and methoxy groups
Métodos De Preparación
The synthesis of 1,1’,1’'-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
1,1’,1’'-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1’,1’'-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to bind to specific proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1,1’,1’'-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene can be compared with other similar compounds, such as:
1,1’,1’'-(1,1,2-Ethenetriyl)tris(4-methoxybenzene): This compound has a similar structure but differs in the arrangement of its functional groups.
4,4’,4’'-(2-Chloroethene-1,1,2-triyl)tris(methoxybenzene): This compound contains a chloroethene group, which imparts different chemical properties and reactivity.
The uniqueness of 1,1’,1’'-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene lies in its specific arrangement of methoxy and benzene groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
87997-29-3 |
|---|---|
Fórmula molecular |
C28H26O4 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
1-methoxy-2,3,4-tris(phenylmethoxy)benzene |
InChI |
InChI=1S/C28H26O4/c1-29-25-17-18-26(30-19-22-11-5-2-6-12-22)28(32-21-24-15-9-4-10-16-24)27(25)31-20-23-13-7-3-8-14-23/h2-18H,19-21H2,1H3 |
Clave InChI |
DZNKDODWHMHIFW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




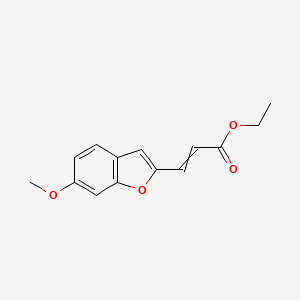
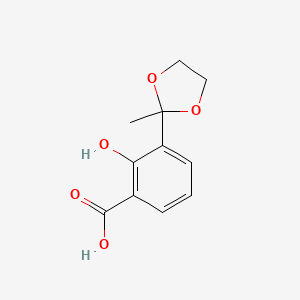
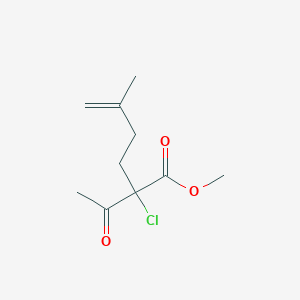
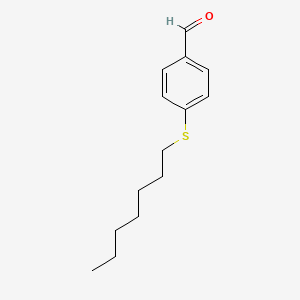
![1,6,7,8-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14402986.png)
![1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine](/img/structure/B14402990.png)
stannane](/img/structure/B14402995.png)

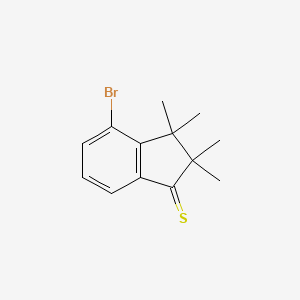

![(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone](/img/structure/B14403030.png)
